molecular formula C12H11NO2S2 B15209467 (E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile

(E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile

Cat. No.: B15209467
M. Wt: 265.4 g/mol
InChI Key: VOQDXISPVPDHSV-AATRIKPKSA-N
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Description

(E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile is an organic compound characterized by its unique structure, which includes a furan ring, a nitrile group, and bis(methylthio)methylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with a suitable nitrile compound under basic conditions, followed by the introduction of bis(methylthio)methylene group through a thiolation reaction. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring and bis(methylthio)methylene moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group or the furan ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring and bis(methylthio)methylene moiety.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Substituted derivatives at the nitrile group or furan ring.

Scientific Research Applications

(E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(Bis(methylthio)methylene)-3-oxopent-4-enenitrile: Lacks the furan ring but has similar reactivity.

    5-(Furan-2-yl)-3-oxopent-4-enenitrile: Lacks the bis(methylthio)methylene group but retains the furan ring and nitrile group.

Uniqueness

(E)-2-(Bis(methylthio)methylene)-5-(furan-2-yl)-3-oxopent-4-enenitrile is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of both the furan ring and bis(methylthio)methylene moiety allows for a diverse range of chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C12H11NO2S2

Molecular Weight

265.4 g/mol

IUPAC Name

(E)-2-[bis(methylsulfanyl)methylidene]-5-(furan-2-yl)-3-oxopent-4-enenitrile

InChI

InChI=1S/C12H11NO2S2/c1-16-12(17-2)10(8-13)11(14)6-5-9-4-3-7-15-9/h3-7H,1-2H3/b6-5+

InChI Key

VOQDXISPVPDHSV-AATRIKPKSA-N

Isomeric SMILES

CSC(=C(C#N)C(=O)/C=C/C1=CC=CO1)SC

Canonical SMILES

CSC(=C(C#N)C(=O)C=CC1=CC=CO1)SC

Origin of Product

United States

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